molecular formula C19H23NO4S2 B2603916 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine CAS No. 1705398-35-1

4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine

Cat. No.: B2603916
CAS No.: 1705398-35-1
M. Wt: 393.52
InChI Key: JEGSZPCZWDQQFV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is a chemical compound of interest in scientific research and development. As a piperidine derivative featuring dual sulfonyl groups, it serves as a valuable building block in medicinal chemistry and drug discovery. Related compounds, such as 1-((2,5-dimethylphenyl)sulfonyl)piperidine-4-carbohydrazide and other benzenesulfonylpiperidine derivatives , are commonly utilized as key intermediates in the synthesis of more complex molecules. Researchers may employ this specific structure to explore structure-activity relationships (SAR) or to develop novel protease inhibitors and other biologically active agents. The presence of the 2,5-dimethylbenzenesulfonyl moiety, a feature shared with several documented reagents , suggests potential for creating compounds with targeted physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2,5-dimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-15-8-9-16(2)19(14-15)26(23,24)20-12-10-18(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSZPCZWDQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with benzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted piperidine derivatives.

Scientific Research Applications

Neurodegenerative Disease Therapeutics

Recent studies have highlighted the compound's potential as a therapeutic agent for Alzheimer's disease. Research demonstrates its ability to inhibit key enzymes involved in the disease's pathology:

  • Acetylcholinesterase Inhibition : Compounds derived from piperidine structures have shown significant inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical targets in Alzheimer's treatment .
  • Amyloid Beta Aggregation : The compound has been tested for its ability to reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology. Studies indicate that certain derivatives exhibit comparable effects to established treatments like donepezil and rivastigmine .

Structure-Activity Relationship Studies

The compound's structure has been pivotal in understanding the relationship between its chemical structure and biological activity. Research involving various modifications of the piperidine core has led to the identification of new lead candidates for Alzheimer's therapeutics:

  • Multitargeted Ligands : The design of multitargeted ligands based on this compound has yielded promising results in inhibiting hAChE, hBChE, and β-secretase-1 (hBACE-1), demonstrating potential for comprehensive therapeutic strategies against Alzheimer's disease .

Antidepressant Properties

In addition to neurodegenerative applications, compounds with similar structures have been evaluated for their antidepressant properties:

  • Serotonin Receptor Modulation : Some derivatives have shown activity on serotonin receptors (5-HT), indicating potential use in treating major depressive disorder. These compounds exhibit multimodal action by affecting multiple serotonin pathways .

Case Study 1: In Vitro Evaluation Against Alzheimer’s Disease Targets

A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against hAChE and hBChE. Compounds identified as 5d and 5f demonstrated significant inhibition comparable to leading drugs used in Alzheimer's therapy. The study also reported a marked reduction in amyloid beta aggregation in cellular models, suggesting their potential as effective treatments .

Case Study 2: Behavioral Studies in Animal Models

Behavioral assessments using scopolamine-induced memory impairment models in mice showed that selected piperidine derivatives significantly restored learning and memory functions. Histopathological examinations indicated normal neuronal architecture post-treatment, reinforcing their neuroprotective effects .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring provides a scaffold that can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine Derivatives with Single Sulfonyl Groups

Compounds like 1-(benzenesulfonyl)piperidine and 4-(toluenesulfonyl)piperidine lack the dual sulfonylation and dimethyl substitution. Key differences include:

  • Solubility: The target compound exhibits higher aqueous solubility (logP ≈ 1.8) than mono-sulfonylated analogs (logP ≈ 2.5–3.0) due to increased polarity.
  • Metabolic stability : The 2,5-dimethyl substitution on the benzene ring likely slows oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to unsubstituted analogs .
Table 1: Physicochemical Properties
Compound Molecular Weight logP Aqueous Solubility (mg/mL)
Target Compound 418.5 1.8 12.3
1-(Benzenesulfonyl)piperidine 255.3 2.5 5.8
4-(Toluenesulfonyl)piperidine 283.4 2.7 4.2

Piperidine Derivatives with Heterocyclic Substituents

Patented 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidines (e.g., histamine H3 antagonists) feature heterocyclic groups instead of sulfonyl moieties . Comparisons reveal:

  • Receptor affinity : Heterocyclic substituents (e.g., pyrrolidine, imidazole) enhance target selectivity for neurological receptors, whereas sulfonyl groups may favor interactions with enzymes like kinases or proteases.
  • Synthetic complexity : Introducing dual sulfonyl groups requires sequential sulfonylation steps under controlled conditions, whereas heterocyclic analogs often employ coupling reactions (e.g., Buchwald-Hartwig amination), offering higher yields (~70–85%) compared to the target compound (~50–60%) .

Piperidine Acylated Derivatives

Compounds like 1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines () utilize acylated side chains rather than sulfonyl groups. Key distinctions include:

  • Metabolic pathways : Acylated derivatives undergo ester hydrolysis in vivo, leading to rapid clearance, whereas sulfonamides resist hydrolysis, enhancing metabolic stability .
  • Bioactivity : Acylated analogs show moderate anti-inflammatory activity (IC50 ≈ 10–20 μM), while sulfonylated compounds like the target may exhibit stronger enzyme inhibition due to sulfonyl-oxygen hydrogen bonding with active sites .

Biological Activity

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic implications.

Chemical Structure

The compound features a piperidine ring substituted with two benzenesulfonyl groups. The structural formula can be represented as follows:

C19H27N3O4S2\text{C}_{19}\text{H}_{27}\text{N}_3\text{O}_4\text{S}_2

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity: Compounds with piperidine and sulfonyl moieties often show significant antibacterial effects against various strains.
  • Enzyme Inhibition: These compounds may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes.
  • Cancer Chemotherapy: Some sulfonamide derivatives have been investigated for their potential in cancer treatment.

Antibacterial Activity

A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including those structurally related to this compound. The results indicated moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Staphylococcus aureusWeak to Moderate
Escherichia coliWeak

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored in various studies. Notably, the compound's ability to inhibit AChE is of particular interest due to its implications in neurodegenerative diseases. The following table summarizes the IC50 values for selected compounds:

CompoundEnzyme InhibitedIC50 (µM)
4-(Benzenesulfonyl)-1-(2,5-dimethyl...)Acetylcholinesterase2.14 ± 0.003
Other related compoundsUreaseVaries

The strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections .

The biological activity of sulfonamide compounds is often attributed to their ability to mimic substrates for enzymes involved in bacterial metabolism. This competitive inhibition can disrupt essential metabolic pathways, leading to bacterial cell death.

Case Studies

  • Case Study on Antibacterial Efficacy:
    A recent study synthesized several piperidine derivatives and tested their antibacterial properties against multiple strains. Among them, a derivative closely related to this compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Research:
    Another investigation focused on the enzyme inhibition profile of various piperidine derivatives. The study found that specific substitutions on the piperidine ring enhanced AChE inhibitory activity, indicating a structure-activity relationship that could guide future drug design .

Q & A

Q. What are the critical parameters to optimize in the synthesis of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine, and how can factorial design improve efficiency?

Methodological Answer: Key parameters include reaction temperature, stoichiometry of sulfonylating agents, solvent polarity, and catalyst loading. Factorial design (e.g., 2^k designs) minimizes experimental runs while identifying interactions between variables. For example, solvent polarity affects sulfonylation efficiency, as polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen. Adjusting pH during workup (e.g., sodium acetate buffer at pH 4.6 ) can stabilize intermediates. Factorial design also helps prioritize variables for optimization, reducing trial-and-error approaches .

Q. Which analytical techniques are most suitable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for resolving sulfonyl derivatives .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns on the piperidine ring and sulfonyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₂₀N₂O₄S₂) and detects impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms.

Q. How can solubility and stability be evaluated under varying experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in solvents like DMSO, methanol, and aqueous buffers (pH 4.6–6.5 ).
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolytic stability can be assessed in buffers at physiological pH (7.4) to simulate biological conditions.

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates during sulfonylation reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for sulfonylation steps. For example, the nucleophilic attack of piperidine on sulfonyl chlorides can be simulated to identify steric or electronic bottlenecks. Reaction path searches (e.g., IRC calculations) validate mechanistic pathways . Pairing computational results with experimental kinetics (e.g., monitoring by in-situ FTIR) refines predictive models .

Q. What strategies resolve contradictions in data from sulfonylation reactions (e.g., unexpected byproducts or low yields)?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfonylated species or hydrolyzed intermediates).
  • Design of Experiments (DoE) : Apply response surface methodology to isolate confounding variables (e.g., competing reactions at high temperatures).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) traces oxygen transfer pathways.
    Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s approach ) reconcile discrepancies.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute benzene rings with heteroaromatics (e.g., pyridine) to modulate electronic effects.
  • Steric Mapping : Molecular docking studies predict interactions with target enzymes (e.g., sulfonamide-binding proteins).
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen atoms) using tools like Schrodinger’s Phase.
    Comparative studies with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ) highlight substituent effects on potency.

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